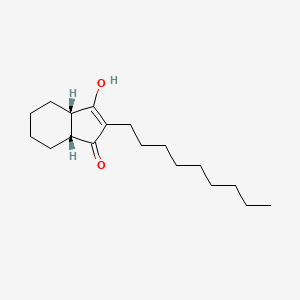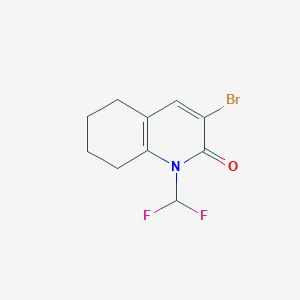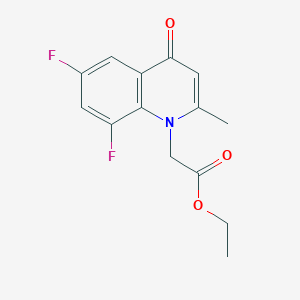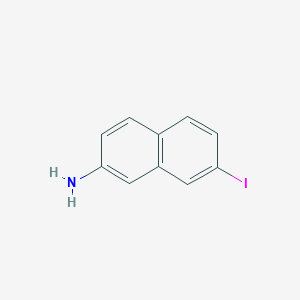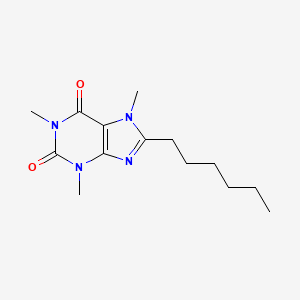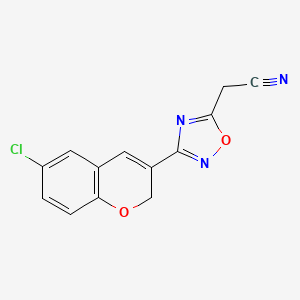![molecular formula C18H16N2O B15064338 Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]- CAS No. 57323-91-8](/img/structure/B15064338.png)
Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Naphthalen-2-yloxy)methyl)benzimidamide is an organic compound with the molecular formula C18H16N2O It is characterized by the presence of a benzimidamide group attached to a naphthalen-2-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((naphthalen-2-yloxy)methyl)benzimidamide typically involves the reaction of naphthalen-2-ol with a suitable benzimidamide precursor. One common method involves the use of a coupling reaction between naphthalen-2-ol and a benzimidamide derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 3-((naphthalen-2-yloxy)methyl)benzimidamide are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-((Naphthalen-2-yloxy)methyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or benzimidamide moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce naphthalen-2-ylmethanol derivatives.
Scientific Research Applications
3-((Naphthalen-2-yloxy)methyl)benzimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antifungal, antioxidant, and antitubercular activities.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is studied for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-((naphthalen-2-yloxy)methyl)benzimidamide involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the activity of enzymes like cytochrome P450 lanosterol 14α-demethylase, which is crucial for fungal cell membrane synthesis . The compound’s structure allows it to bind to the active site of the enzyme, thereby disrupting its function and leading to the inhibition of fungal growth.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-ol: A precursor in the synthesis of 3-((naphthalen-2-yloxy)methyl)benzimidamide.
Benzimidazole Derivatives: Compounds with similar benzimidamide structures that exhibit various biological activities.
Uniqueness
3-((Naphthalen-2-yloxy)methyl)benzimidamide is unique due to its specific combination of a naphthalen-2-yloxy group and a benzimidamide moiety
Properties
CAS No. |
57323-91-8 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-(naphthalen-2-yloxymethyl)benzenecarboximidamide |
InChI |
InChI=1S/C18H16N2O/c19-18(20)16-7-3-4-13(10-16)12-21-17-9-8-14-5-1-2-6-15(14)11-17/h1-11H,12H2,(H3,19,20) |
InChI Key |
SDESWQAXWNRSJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


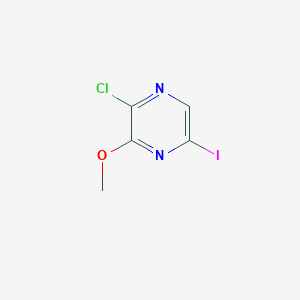

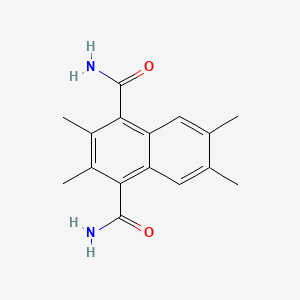
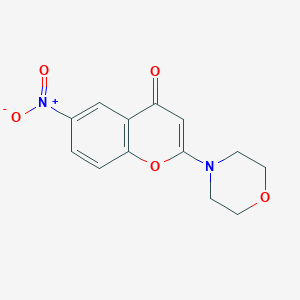
![2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15064282.png)
![Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15064288.png)
